(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate
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Overview
Description
(2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate: is a chemical compound with the molecular formula C8H13BrO5 and a molecular weight of 269.09 g/mol . It is a light yellow liquid that is soluble in ethyl acetate . This compound is used as an intermediate in the synthesis of various derivatives, including inhibitors of cathepsins B and L, as well as potential inhibitors of calpain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate typically involves the bromination of diethyl 3-hydroxysuccinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, ethanol), mild heating.
Oxidation: Oxidizing agents (PCC, Jones reagent), solvents (acetone, dichloromethane).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Diethyl 2-bromo-3-oxosuccinate.
Reduction: Diethyl 2-bromo-3-hydroxybutanediol.
Scientific Research Applications
Chemistry: (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is used as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of chiral compounds and as a building block in organic synthesis .
Biology and Medicine: In biological and medical research, this compound is used in the synthesis of inhibitors for enzymes such as cathepsins B and L, which are involved in various pathological processes including cancer and inflammatory diseases . It is also explored as a potential inhibitor of calpain, a protease implicated in neurodegenerative diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in the synthesis of bioactive compounds makes it valuable for large-scale production .
Mechanism of Action
The mechanism of action of (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of enzyme inhibitors, it contributes to the inhibition of cathepsins B and L by forming covalent bonds with the active site of these enzymes, thereby blocking their activity . The compound’s bromine atom plays a crucial role in this inhibitory action by facilitating the formation of stable enzyme-inhibitor complexes .
Comparison with Similar Compounds
- Diethyl 2-bromo-3-hydroxybutanedioate
- 3-Bromo-2-hydroxy-2-methyl-succinic acid diethyl ester
- Butanedioic acid, 2-bromo-3-hydroxy-, 1,4-diethyl ester
Comparison: Compared to these similar compounds, (2R,3R)-Diethyl 2-bromo-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions . This stereochemical configuration makes it particularly useful in the synthesis of chiral molecules and enzyme inhibitors .
Properties
IUPAC Name |
diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMUUAOSLJEHMN-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]([C@H](C(=O)OCC)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514780 |
Source
|
Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80640-15-9 |
Source
|
Record name | Diethyl (2R,3R)-2-bromo-3-hydroxybutanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70514780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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